

# 4-Fluoro-3-(trifluoromethyl)benzonitrile chemical formula

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## Compound of Interest

Compound Name:	4-Fluoro-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1295485

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## An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of **4-Fluoro-3-(trifluoromethyl)benzonitrile**, a key fluorinated building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Identity and Properties

**4-Fluoro-3-(trifluoromethyl)benzonitrile** is a substituted aromatic nitrile featuring both a fluorine atom and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.<sup>[1]</sup> Its trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in derivative compounds, which is highly desirable in drug design.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **4-Fluoro-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>3</sub> F <sub>4</sub> N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	189.11 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	67515-59-7	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	66 - 70 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	195 °C	<a href="#">[1]</a>
Density	1.4 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Insoluble in water. Soluble in common organic solvents.	<a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	5-Cyano-2-fluorobenzotrifluoride	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>

## Synthesis and Experimental Protocols

The synthesis of **4-Fluoro-3-(trifluoromethyl)benzonitrile** is a multi-step process. One common pathway involves the diazotization of a substituted aniline followed by cyanation.

### Experimental Protocol: Synthesis via Diazotization of 3-Trifluoromethyl-4-haloaniline[8]

This protocol outlines a laboratory-scale synthesis starting from 3-trifluoromethyl-4-haloaniline.

#### Step 1: Preparation of the Diazonium Salt Solution

- Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of gently heated glacial acetic acid.
- Slowly add 2.5 mL of 12 mol·L<sup>-1</sup> sulfuric acid solution while stirring to form a dark yellow solution.

- Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms.
- Slowly add (over ~30 minutes) 10 mL of a pre-cooled (0-5°C) 2 mol·L<sup>-1</sup> NaNO<sub>2</sub> solution to the white paste. A reddish-brown diazonium salt solution will form.
- Neutralize the glacial acetic acid by adding Na<sub>2</sub>CO<sub>3</sub> until the pH reaches 7.0. This solution is used directly in the next step.

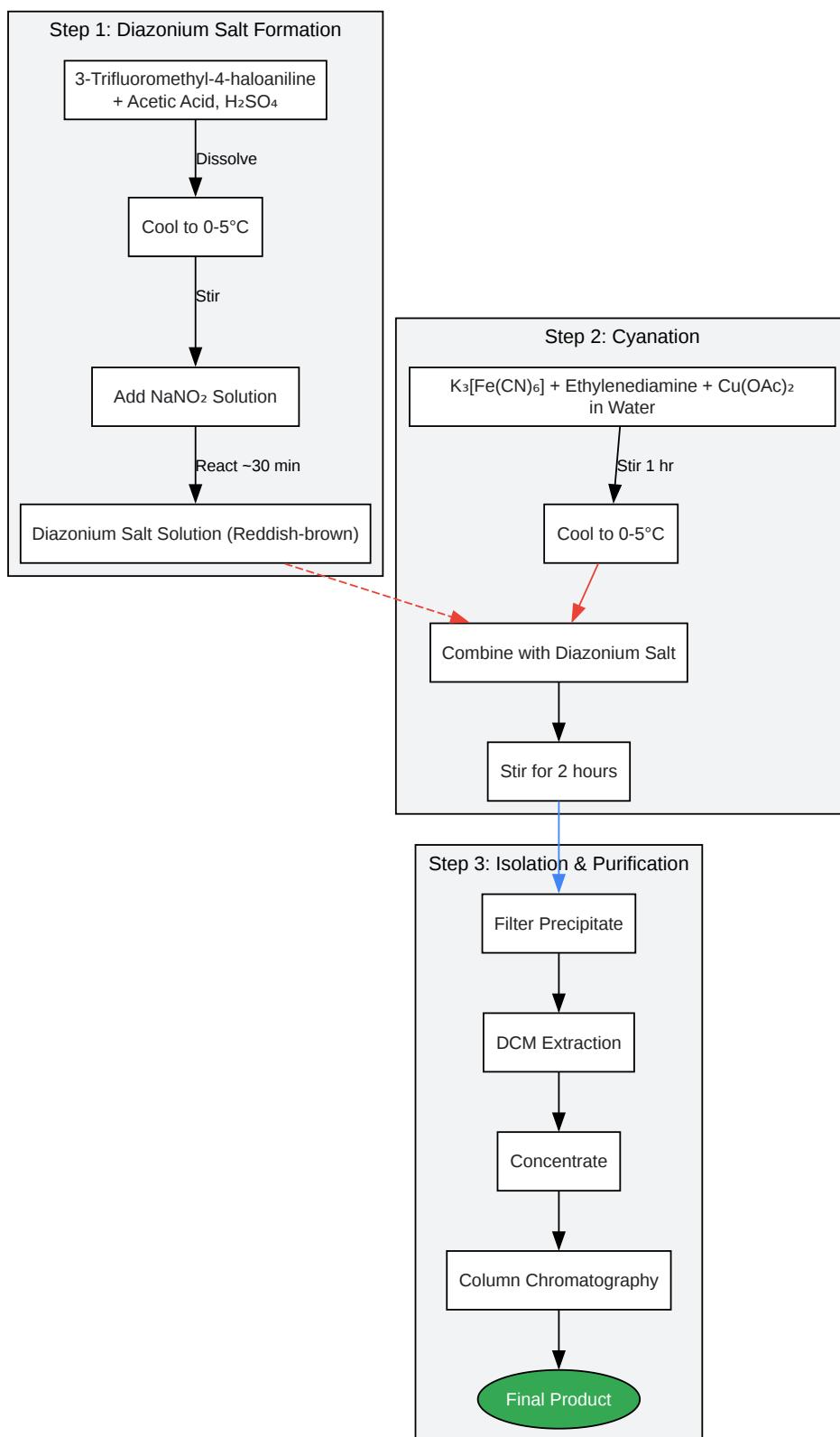
### Step 2: Cyanation Reaction

- In a separate vessel, dissolve 0.84 g (2 mmol) of K<sub>3</sub>[Fe(CN)<sub>6</sub>] in 20 mL of distilled water.
- Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)<sub>2</sub> to the K<sub>3</sub>[Fe(CN)<sub>6</sub>] solution.
- Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.
- Slowly add the previously prepared diazonium salt solution to the catalyst mixture over approximately 1 hour.
- Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.

### Step 3: Product Isolation and Purification

- Filter the reaction mixture to collect the precipitate.
- Wash the solid precipitate with dichloromethane and collect the organic phase.
- Extract the aqueous phase twice with a 1/3 volume of dichloromethane.
- Combine all organic phases and concentrate under reduced pressure.
- Purify the crude product via column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to yield pure **4-Fluoro-3-(trifluoromethyl)benzonitrile**.

## Synthesis Workflow Diagram

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Caption: Synthesis workflow for **4-Fluoro-3-(trifluoromethyl)benzonitrile**.

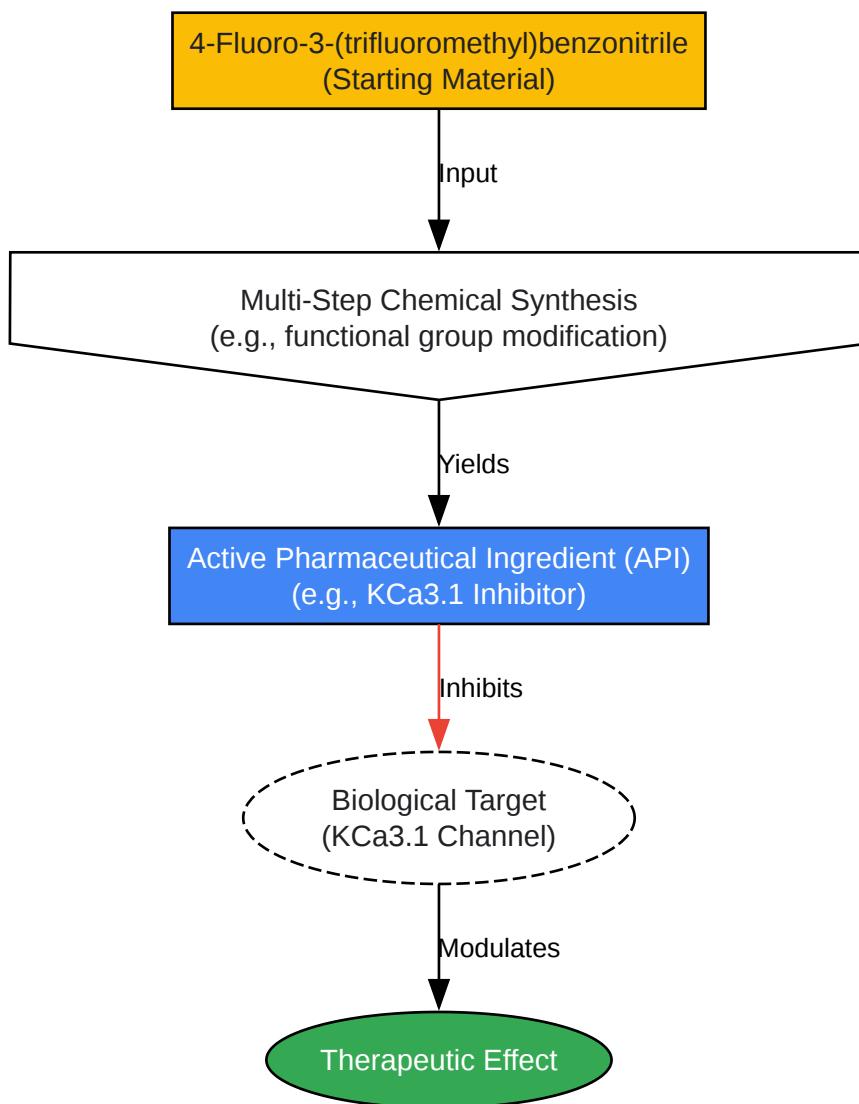
## Applications in Research and Development

This compound is a crucial intermediate in synthesizing a range of biologically active molecules.[\[1\]](#)

- Pharmaceutical Development: It serves as a foundational scaffold for creating novel therapeutics, including anti-inflammatory agents, anti-cancer drugs, and potassium channel inhibitors.[\[1\]](#)[\[7\]](#) Its structure is a component of molecules designed to interact with specific biological targets. For example, it has been used to prepare inhibitors of the KCa3.1 potassium channel, which is a target for various diseases.[\[7\]](#)
- Agrochemicals: The unique electronic properties imparted by the fluorine substituents make it a valuable precursor for effective pesticides and herbicides.[\[1\]](#)
- Materials Science: It is also employed in the development of advanced polymers and coatings where its properties contribute to enhanced performance.[\[1\]](#)

## Conceptual Role in Drug Development

The diagram below illustrates the logical relationship of using **4-Fluoro-3-(trifluoromethyl)benzonitrile** as a starting material to synthesize a targeted drug molecule, such as a KCa3.1 potassium channel inhibitor.



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Caption: Role as a building block in targeted drug synthesis.

## Safety and Handling

**4-Fluoro-3-(trifluoromethyl)benzonitrile** is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.[4][8][9]

Table 2: GHS Hazard and Precautionary Information

Category	Information	Source(s)
Pictogram	Warning	[8]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4][8][10]
Precautionary Statements (Prevention)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.	[6][9][10]
Precautionary Statements (Response)	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9][10]

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Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2 - 8 °C.	[1][9]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	[9]

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Engineering Controls: Use only in a chemical fume hood.[4] Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[4] First Aid: In case of exposure, follow standard first-aid measures for skin/eye contact, inhalation, or ingestion and seek immediate medical attention.[8][9]

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